Diethyl 2-methyl-3-oxopentanedioate

Heterocyclic Chemistry Cyclization Reactivity

Choose Diethyl 2-methyl-3-oxopentanedioate (CAS 16631-18-8) for your research as an essential chiral β-keto diester building block. The 2-methyl substituent is not a minor modification; it is a critical structural feature that directs regioselective outcomes in cyclization reactions and introduces a chiral center for asymmetric synthesis, fundamentally altering reactivity compared to its unsubstituted analog (diethyl 1,3-acetonedicarboxylate). Using a generic substitute will likely lead to synthetic failure. Ensure your synthetic route succeeds by starting with this specific, high-purity intermediate. This product is vital for synthesizing 4-oxo-4H-pyran-3-sulfonic acid derivatives and for establishing baselines in SAR studies targeting 5-LOX and sEH enzymes.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 16631-18-8
Cat. No. B3048371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methyl-3-oxopentanedioate
CAS16631-18-8
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C)C(=O)OCC
InChIInChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3
InChIKeyFCKSNVVXZMPTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 849 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-methyl-3-oxopentanedioate (CAS 16631-18-8) as a C10 β-Keto Diester Intermediate


Diethyl 2-methyl-3-oxopentanedioate (CAS 16631-18-8) is a C10 β-keto diester building block used in organic synthesis . Its core 3-oxopentanedioate scaffold is defined by a ketone at position 3 flanked by two ester moieties, with a methyl substituent at the 2-position introducing a chiral center and steric influence [1]. Its reactivity, particularly in cyclization and alkylation reactions, underpins its utility in constructing more complex molecular architectures .

Why Diethyl 2-methyl-3-oxopentanedioate Cannot Be Substituted with Diethyl 3-oxopentanedioate or Other Analogs


Substituting diethyl 2-methyl-3-oxopentanedioate with its closest analog, diethyl 3-oxopentanedioate (diethyl 1,3-acetonedicarboxylate, CAS 105-50-0), is not viable for most synthetic applications. The presence of the 2-methyl group fundamentally alters the compound's reactivity, particularly in cyclization reactions, where it directs regioselective outcomes leading to different products [1]. This substitution pattern also introduces a chiral center, which is critical for applications in asymmetric synthesis, a feature completely absent in the unsubstituted analog . Using a generic substitute would therefore likely result in synthetic failure or yield a different, unintended product.

Quantitative Evidence for Diethyl 2-methyl-3-oxopentanedioate (CAS 16631-18-8) for Procurement Decisions


Regioselective Cyclization: Diethyl 2-methyl-3-oxopentanedioate vs. Diethyl 3-oxopentanedioate

Diethyl 2-methyl-3-oxopentanedioate undergoes cyclization with fuming sulfuric acid to yield a 4-oxo-4H-pyran-3-sulfonic acid derivative, a pathway not available to its unsubstituted analog, diethyl 3-oxopentanedioate [1]. The presence of the 2-methyl group enables this specific transformation, providing access to a class of heterocycles that is otherwise inaccessible from the parent scaffold.

Heterocyclic Chemistry Cyclization Reactivity

Baseline Activity Profile: Diethyl 2-methyl-3-oxopentanedioate as a Weak 5-LOX and sEH Inhibitor

In in vitro enzyme assays, diethyl 2-methyl-3-oxopentanedioate displays weak inhibitory activity against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values greater than 10,000 nM for both targets [1]. This data establishes a baseline for activity within this chemical series, indicating that while the compound has some target engagement, it is not a potent inhibitor. This information is crucial for medicinal chemists seeking to optimize this scaffold, as it defines the starting point for structure-activity relationship (SAR) studies.

Medicinal Chemistry Enzyme Inhibition In Vitro Assay

Commercial Purity and Storage Specifications

Commercially available diethyl 2-methyl-3-oxopentanedioate is offered with a minimum purity specification of 95% . The recommended long-term storage condition is in a cool, dry place . This information is essential for procurement and inventory management.

Chemical Procurement Purity Storage

Validated Research Applications for Diethyl 2-methyl-3-oxopentanedioate


Synthesis of 4-Oxo-4H-pyran-3-sulfonic Acid Derivatives

This compound is a required starting material for the synthesis of specific 4-oxo-4H-pyran-3-sulfonic acid derivatives via cyclization in fuming sulfuric acid [1]. This application is based on a documented, product-specific transformation.

As a β-Keto Diester Building Block in Medicinal Chemistry

The compound can be used as a chiral β-keto diester building block for constructing more complex molecules. Its established weak activity against 5-LOX and sEH (IC50 > 10,000 nM) provides a defined, low-activity baseline for initiating structure-activity relationship (SAR) programs aimed at discovering novel enzyme inhibitors [1].

General Organic Synthesis Requiring a 2-Methyl-3-oxopentanedioate Scaffold

For any synthetic route that specifically requires a 2-methyl-3-oxopentanedioate diester intermediate with a purity of at least 95%, this commercial product meets that need [1]. Its defined storage conditions (cool, dry place) facilitate its use in research laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-methyl-3-oxopentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.